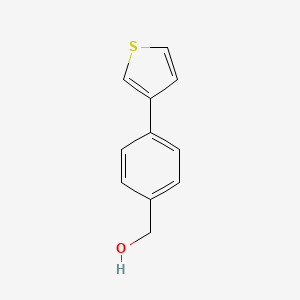

(4-(Thiophen-3-yl)phenyl)methanol

概要

説明

“(4-(Thiophen-3-yl)phenyl)methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

科学的研究の応用

-

- Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus .

-

Synthesis of Thiophene Derivatives

- Recent advances in the synthesis of thiophene derivatives involve the heterocyclization of readily available S-containing alkyne substrates .

- This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

- The acetylenic S-containing precursors can be easily prepared in a few steps from commercially available compounds through simple synthetic steps .

-

Organic Light-Emitting Diodes (OLEDs)

- Thiophene derivatives are used in the design and synthesis of organic materials for OLED applications .

- They exhibit mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .

- Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% .

- The OLEDs fabricated from these compounds had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .

-

- Thiophene derivatives are used as hole transport materials (HTMs) for PSC applications .

- The materials were utilized in p-i-n architecture perovskite solar cells, which displayed performances of open-circuit voltage (Voc) as high as 1,050 mV, a maximum short-circuit current (Jsc) of 16.9 mA/cm2, a maximum fill factor (FF) of 29.3%, and a power conversion efficiency (PCE) of 5.20% .

- This work demonstrated that thieno [3,2- b ]thiophene and TPA (OMe)2-based structures are promising cores for high-performance hole transport materials in perovskite solar cell architecture .

-

- Compounds containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety, were systematically designed, synthesized, and their optical and electrochemical properties were compared .

- These compounds exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .

- Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% .

- The OLEDs fabricated from these compounds had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .

-

- Three novel π-extended conjugated materials (M1-M3), based on thieno [3,2- b ]thiophene (TT) and 4,4′-dimethoxytriphenylamine [TPA (OMe) 2 ], were designed and successfully synthesized via Palladium (0) catalyzed Suzuki coupling reaction .

- Their optical, electrochemical, and thermal properties were investigated by UV-Vis, fluorescence, cyclic voltammetry, and thermal analysis .

- The materials were utilized as hole transport materials in p-i-n architecture perovskite solar cells, which displayed performances of open-circuit voltage (Voc) as high as 1,050 mV, a maximum short-circuit current (Jsc) of 16.9 mA/cm2, a maximum fill factor (FF) of 29.3%, and a power conversion efficiency (PCE) of 5.20% .

特性

IUPAC Name |

(4-thiophen-3-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHJEXSFOWCTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569821 | |

| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Thiophen-3-yl)phenyl)methanol | |

CAS RN |

160278-20-6 | |

| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。